N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring and a dithiepan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps. The initial step often includes the preparation of the dithiepan ring, followed by its functionalization to introduce the hydroxy group. The benzofuran ring is then synthesized separately and coupled with the dithiepan derivative through a series of reactions involving carboxylation and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are utilized to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the dithiepan ring or the benzofuran moiety.
Substitution: Functional groups on the benzofuran ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-thienyl)acetamide
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(1-naphthalenyl)acetamide
Uniqueness
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide is unique due to the presence of both a benzofuran ring and a dithiepan moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-14(13-7-11-3-1-2-4-12(11)19-13)16-8-15(18)9-20-5-6-21-10-15/h1-4,7,18H,5-6,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEPPDDINHZPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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